molecular formula C20H12ClN3O3 B3725032 N-(2-chlorophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide

N-(2-chlorophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide

Cat. No.: B3725032
M. Wt: 377.8 g/mol
InChI Key: SFBIUHKVXZOFSV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide is a complex organic compound that features a benzamide group attached to a pyrrolopyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolopyridine core, followed by the introduction of the benzamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the coupling of the 2-chlorophenyl group under conditions that may include palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-(2-chlorophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)acetamide
  • N-(2-chlorophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propionamide

Uniqueness

N-(2-chlorophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-chlorophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O3/c21-15-8-1-2-9-16(15)23-18(25)12-5-3-6-13(11-12)24-19(26)14-7-4-10-22-17(14)20(24)27/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBIUHKVXZOFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide
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N-(2-chlorophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide
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N-(2-chlorophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide
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N-(2-chlorophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide
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N-(2-chlorophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide
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N-(2-chlorophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzamide

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